molecular formula C8H7F4N B1459535 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline CAS No. 1706430-24-1

3-Fluoro-4-methyl-5-(trifluoromethyl)aniline

Cat. No.: B1459535
CAS No.: 1706430-24-1
M. Wt: 193.14 g/mol
InChI Key: CXWOYFJONISRPF-UHFFFAOYSA-N
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Description

3-Fluoro-4-methyl-5-(trifluoromethyl)aniline is an aromatic amine with the molecular formula C8H7F4N. This compound is characterized by the presence of a trifluoromethyl group (-CF3) and a fluoro group (-F) attached to a benzene ring, along with a methyl group (-CH3) and an amino group (-NH2). The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline typically involves multi-step organic reactions. One common method is the nitration of 4-methyl-3-(trifluoromethyl)aniline, followed by reduction and fluorination. The nitration step introduces a nitro group (-NO2) to the aromatic ring, which is then reduced to an amino group (-NH2) using reducing agents such as iron and hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step. The use of automated systems and real-time monitoring helps in maintaining consistent quality and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methyl-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): The presence of electron-withdrawing groups like -CF3 and -F makes the aromatic ring less reactive towards electrophiles, but substitution can still occur under specific conditions.

    Nucleophilic Aromatic Substitution (NAS): The fluoro group can be displaced by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form different derivatives.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

    Nucleophilic Aromatic Substitution: Strong nucleophiles like sodium amide or potassium thiolate.

    Oxidation: Oxidizing agents like potassium permanganate or nitric acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Substitution Products: Halogenated derivatives or substituted amines.

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amino derivatives with altered functional groups.

Scientific Research Applications

3-Fluoro-4-methyl-5-(trifluoromethyl)aniline finds applications in various scientific fields:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in designing molecules with enhanced pharmacokinetic properties.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methyl-5-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the lipophilicity of the compound, facilitating its passage through cell membranes and increasing its bioavailability. The fluoro group can influence the compound’s binding affinity to target proteins, thereby affecting its potency and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(trifluoromethyl)aniline
  • 4-Fluoro-2-(trifluoromethyl)aniline
  • 4-(Trifluoromethyl)aniline

Uniqueness

3-Fluoro-4-methyl-5-(trifluoromethyl)aniline is unique due to the specific arrangement of its functional groups, which imparts distinct electronic and steric properties. This uniqueness can result in different reactivity patterns and biological activities compared to its analogs. For instance, the presence of the methyl group at the 4-position can influence the compound’s overall stability and reactivity in chemical reactions .

Properties

IUPAC Name

3-fluoro-4-methyl-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4N/c1-4-6(8(10,11)12)2-5(13)3-7(4)9/h2-3H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXWOYFJONISRPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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